4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile
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Overview
Description
4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The amino and chloro substituents on the pyrazole ring can enhance its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloropyrazole: A precursor in the synthesis of 4-(3-amino-4-chloro-1H-pyrazol-1-yl)butanenitrile.
4-(3-amino-1H-pyrazol-1-yl)butanenitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.
4-(3-nitro-4-chloro-1H-pyrazol-1-yl)butanenitrile: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
The presence of both amino and chloro substituents on the pyrazole ring makes this compound unique. These functional groups can participate in various chemical reactions, enhancing the compound’s versatility in synthetic chemistry and its potential as a bioactive molecule .
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-(3-amino-4-chloropyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H9ClN4/c8-6-5-12(11-7(6)10)4-2-1-3-9/h5H,1-2,4H2,(H2,10,11) |
InChI Key |
JPZCLCGXSPZROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCCC#N)N)Cl |
Origin of Product |
United States |
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